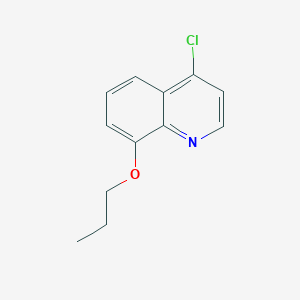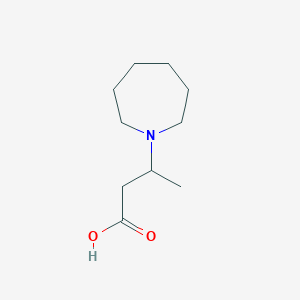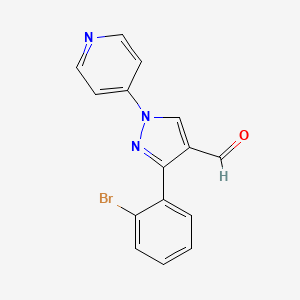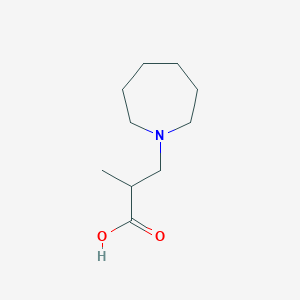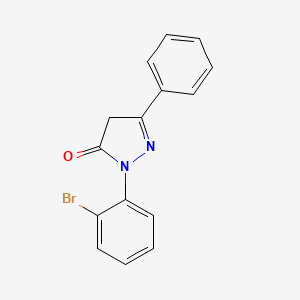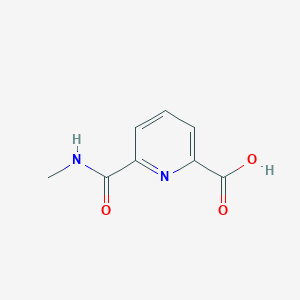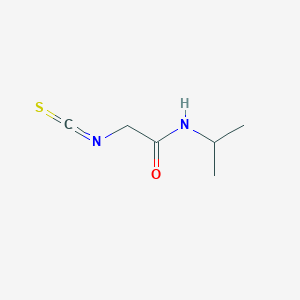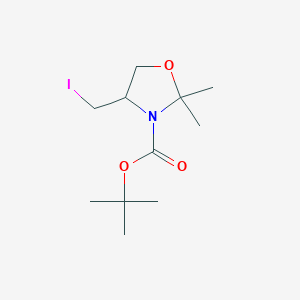
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Descripción general
Descripción
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C11H20INO3 and its molecular weight is 341.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of D-ribo-Phytosphingosine : Lombardo et al. (2006) used a derivative of this compound in the high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmaceutical research (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Key Intermediate in Biotin Synthesis : Liang et al. (2016) synthesized a related compound as a key intermediate in the production of Biotin, a vital water-soluble vitamin involved in metabolic processes (Liang, Qin, Wang, & Huang, 2016).
Stereo-selective Hydroformylation : Kollár and Sándor (1993) studied the stereo-selective hydroformylation of a related oxazolidine derivative, producing compounds important for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Developing Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives from a related oxazolidine compound, showing promising results in cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Alkylation in Peptide Synthesis : Koskinen, Saarenketo, and Straub (2004) reported the diastereoselective alkylation of oxazolidine derivatives, contributing to advancements in peptide synthesis (Koskinen, Saarenketo, & Straub, 2004).
One-Pot Preparation of Chiral Oxazolidin-2-ones : Barta et al. (2000) focused on a practical one-pot preparation method for chiral oxazolidin-2-ones, which have pharmaceutical relevance and are used as chiral auxiliaries (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
New Chiral Auxiliary : Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of a related compound and explored its use as a chiral auxiliary in peptide synthesis (Studer, Hintermann, & Seebach, 1995).
Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) used a related compound in the stereoselective synthesis of piperidine derivatives, which have potential applications in medicinal chemistry (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBRZVZDZOFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CI)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
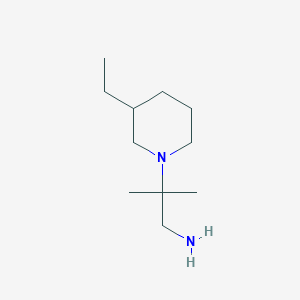
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
